molecular formula C18H13ClN2O4 B1226143 2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No. B1226143
M. Wt: 356.8 g/mol
InChI Key: URPFVTONTHATKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a member of quinazolines.

Scientific Research Applications

  • Anti-Tubercular Agents : Compounds related to the chemical structure, including substituted benzo[h]quinazolines and benzo[g]indazoles, have demonstrated significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with good in vitro cytotoxicity data on THP-1 cells indicating safety (Maurya et al., 2013).

  • Inhibition of VEGF Receptor-2 : Derivatives of the chemical, functioning as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), have been synthesized and found to inhibit VEGF-stimulated autophosphorylation in intact cells (Wissner et al., 2005).

  • Antimicrobial Activity : Synthesized derivatives of a similar chemical structure have shown potential antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and other fungal species (Chaitanya et al., 2017).

  • Synthesis in Mechanochemical Reactions : The compound has been used in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones, demonstrating the potential of this compound in innovative solvent-free synthesis methodologies (Bera et al., 2022).

  • Cardiotonic Activities : Related compounds have been investigated for their cardiotonic activities, showing potent effects with myofibrillar Ca(2+)-sensitizing effect, which could have implications in the treatment of congestive heart failure (Nomoto et al., 1996).

  • Electrochemical Syntheses : The compound has been involved in electrochemical syntheses, particularly in the oxidation of related compounds in the presence of nucleophiles, further demonstrating its versatility in various chemical reactions (Amani & Nematollahi, 2012).

  • Antibacterial and Antifungal Activity : Studies have shown that derivatives exhibit potent immunosuppressor and immunostimulator effects on macrophages and T-lymphocytes, with significant inhibitory effects on LPS-stimulated NO generation, indicating potential in microbial infection treatments (Abdel‐Aziz et al., 2011).

properties

Product Name

2-[(7-Chloro-4-quinazolinyl)oxy]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Molecular Formula

C18H13ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

2-(7-chloroquinazolin-4-yl)oxy-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C18H13ClN2O4/c19-12-2-3-13-14(8-12)20-10-21-18(13)25-9-15(22)11-1-4-16-17(7-11)24-6-5-23-16/h1-4,7-8,10H,5-6,9H2

InChI Key

URPFVTONTHATKL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)COC3=NC=NC4=C3C=CC(=C4)Cl

solubility

0.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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